N-(4-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide -

N-(4-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Catalog Number: EVT-4630815
CAS Number:
Molecular Formula: C21H28N6O3
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pravadoline

  • Relevance: Although the specific structure of Pravadoline is not provided in the abstract, the research paper explicitly states that the target compound, 4-Methoxyphenyl-[5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno[2,3-b]pyrrol-4-yl]methanone, is a thiophene analog of Pravadoline []. This suggests a close structural similarity between the two compounds, with the key difference being the replacement of a structural element in Pravadoline with a thiophene ring in the target compound. This makes Pravadoline a structurally-related compound of high relevance for understanding the structure-activity relationship of the target compound and its potential analgesic properties.

(m)VD-hemopressin(α) [(m)VD-Hpα]

  • Compound Description: (m)VD-hemopressin(α) [(m)VD-Hpα] is an 11-residue α-hemoglobin-derived peptide identified as a selective agonist of the cannabinoid receptor type 1 (CB1) []. It demonstrates potent antinociceptive effects in mice, particularly after supraspinal and spinal administration. These antinociceptive effects were completely blocked by the CB1 antagonist AM251, but not by the CB2 antagonist AM630 or the opioid antagonist naloxone. This confirms the selectivity of (m)VD-Hpα for the CB1 receptor.
  • Relevance: While structurally dissimilar to N-(4-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, (m)VD-Hpα's activity as a selective CB1 agonist offers a point of comparison for understanding the target compound's potential interaction with the endocannabinoid system []. Investigating whether the target compound exhibits any agonist or antagonist activity at CB1, particularly in relation to antinociception, would be valuable given (m)VD-Hpα's demonstrated effects.

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378)

  • Relevance: Although structurally different from N-(4-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, SAB378's activity as a peripheral CB1/CB2 agonist offers a valuable comparison point []. Investigating whether the target compound exhibits any peripheral activity at cannabinoid receptors, particularly in relation to gastrointestinal motility, could be informative.

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

  • Compound Description: CP55940 is a nonclassical cannabinoid that acts as a potent agonist at both canonical and noncanonical CB2 receptor pathways []. It demonstrates high efficacy in inhibiting adenylyl cyclase and recruiting β-arrestin, indicating its strong activation of CB2-mediated signaling.
  • Relevance: CP55940's activity as a potent and efficacious CB2 agonist provides a benchmark for evaluating the target compound's potential interaction with CB2 receptors []. Investigating whether N-(4-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide exhibits any agonist or antagonist activity at CB2, and comparing its signaling profile to that of CP55940, would be valuable.

WIN55212-2 ([(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate)

  • Compound Description: WIN55212-2 is an aminoalkylindole cannabinoid that acts as a moderate efficacy agonist at the CB2 receptor, showing activity in both adenylyl cyclase inhibition and β-arrestin recruitment assays [, , ].
  • Relevance: Like CP55940, WIN55212-2 serves as a reference compound for assessing the target compound's potential interaction with CB2 []. Comparing the efficacy and potency of N-(4-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide to WIN55212-2 in various CB2-mediated assays, such as adenylyl cyclase inhibition and β-arrestin recruitment, would be insightful.

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133)

  • Relevance: JWH133 offers a comparative tool for evaluating the target compound's potential interactions with the CB2 receptor and its downstream signaling pathways []. Comparing their profiles, particularly in terms of G protein activation versus β-arrestin recruitment, would be crucial for understanding the functional selectivity and potential therapeutic implications of N-(4-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide.

Arachidonylcyclopropylamide (ACPA)

  • Compound Description: ACPA is a selective agonist of the CB1 receptor, known to decrease the frequency of miniature end-plate potentials (MEPPs) []. Its effects are mediated through the Gi/o protein pathway and involve the modulation of N-type Ca2+ channels at the neuromuscular junction.
  • Relevance: ACPA's specific action on CB1 provides a comparative basis for examining the target compound's potential interaction with this receptor subtype []. Assessing whether N-(4-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide influences CB1-mediated effects, such as MEPP frequency and N-type Ca2+ channel activity, could elucidate its potential as a cannabinoid modulator.

(R)-methanandamide (methAEA)

  • Relevance: (R)-methanandamide's ability to induce vasorelaxation through a non-CB1/CB2 receptor pathway provides a valuable comparison for exploring potential off-target effects of N-(4-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide [].

Arachidonyl-2'-chloroethylamide (ACEA)

  • Compound Description: ACEA is a cannabinoid receptor agonist that attenuates mechanical allodynia and hyperalgesia, particularly in inflammatory conditions []. Its actions are primarily mediated by CB1 receptors, as evidenced by the blockade of its antinociceptive effects by the CB1 antagonist AM251.
  • Relevance: ACEA's efficacy in reducing pain perception through CB1 activation offers a valuable comparison point for assessing the therapeutic potential of N-(4-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide []. Investigating whether the target compound shares a similar mechanism of action and comparing their efficacy in relevant pain models would be crucial for evaluating its potential as an analgesic.

4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

  • Compound Description: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) []. By inhibiting MAGL, JZL184 elevates 2-AG levels, leading to anti-inflammatory effects in a mouse model of acute lung injury. This effect is mediated by both CB1 and CB2 receptors.
  • Relevance: While not directly interacting with cannabinoid receptors, JZL184's influence on the endocannabinoid system through MAGL inhibition provides valuable context for understanding the target compound's potential effects []. Exploring whether N-(4-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide influences endocannabinoid levels or interacts with enzymes like MAGL would contribute to a comprehensive understanding of its mechanism of action.

Properties

Product Name

N-(4-methoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

IUPAC Name

N-(4-methoxyphenyl)-4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide

Molecular Formula

C21H28N6O3

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C21H28N6O3/c1-16-22-19(15-20(23-16)26-11-13-30-14-12-26)25-7-9-27(10-8-25)21(28)24-17-3-5-18(29-2)6-4-17/h3-6,15H,7-14H2,1-2H3,(H,24,28)

InChI Key

HWULDNUSJZLUAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.